molecular formula C16H18Cl2N4O3S B2986618 2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1796963-68-2

2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2986618
CAS No.: 1796963-68-2
M. Wt: 417.31
InChI Key: NHMXMLPZCUEKQV-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C16H18Cl2N4O3S. This compound is notable for its complex structure, which includes a benzenesulfonamide core substituted with dichloro groups and a morpholinopyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-chloropyrimidine and morpholine under reflux conditions.

    Sulfonamide Formation: The benzenesulfonamide core is prepared by reacting 2,5-dichlorobenzenesulfonyl chloride with an amine precursor.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the benzenesulfonamide under basic conditions, often using a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The dichloro groups on the benzene ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or thiol derivatives.

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or alcohols, depending on the specific functional groups involved.

Scientific Research Applications

2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is used in various fields:

    Chemistry: As a reagent in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: In studies involving enzyme inhibition, as the compound can act as a potent inhibitor for certain enzymes.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. The sulfonamide group can mimic the structure of natural substrates or intermediates, binding to the active site of enzymes and blocking their activity. This inhibition can affect various molecular pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzenesulfonamide: Lacks the pyrimidine moiety, making it less complex and potentially less specific in its biological activity.

    4-methyl-6-morpholinopyrimidine: Without the sulfonamide group, it may not exhibit the same enzyme inhibitory properties.

    N-(pyrimidin-2-ylmethyl)benzenesulfonamide: Similar structure but lacks the dichloro substitution, which can affect its reactivity and binding affinity.

Uniqueness

2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is unique due to its combination of a dichlorobenzenesulfonamide core with a morpholinopyrimidine moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its ability to interact with various biological targets.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

2,5-dichloro-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O3S/c1-11-8-16(22-4-6-25-7-5-22)21-15(20-11)10-19-26(23,24)14-9-12(17)2-3-13(14)18/h2-3,8-9,19H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMXMLPZCUEKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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